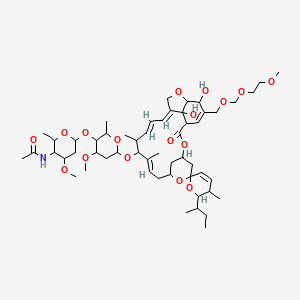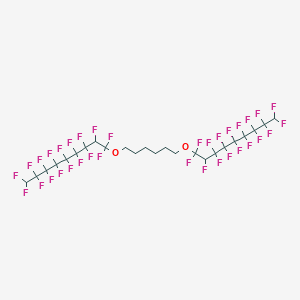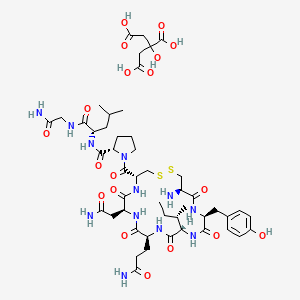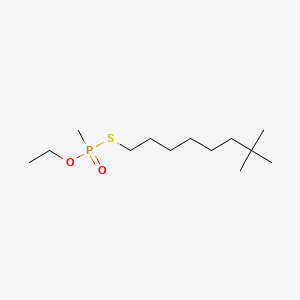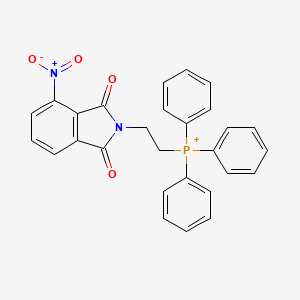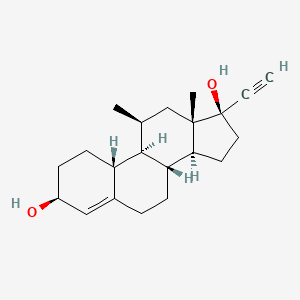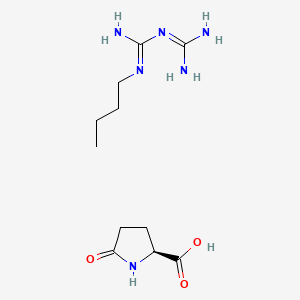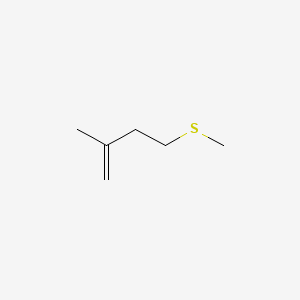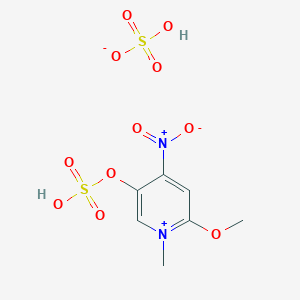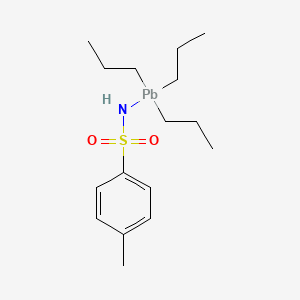![molecular formula C22H21N B12686809 9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline CAS No. 30267-44-8](/img/structure/B12686809.png)
9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 119751 involves several steps, starting with the preparation of the indene derivative. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Chemical Reactions Analysis
NSC 119751 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 119751 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In medicine, NSC 119751 is being investigated for its potential therapeutic effects in treating neurodegenerative diseases and neurological disorders . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of NSC 119751 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neural differentiation and neuroprotection. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that NSC 119751 may influence the expression of genes related to neural development and survival .
Comparison with Similar Compounds
NSC 119751 can be compared with other similar compounds in the benzoquinolizine family. Some of these compounds include 1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-9-(phenylmethyl)- and 1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-9-(2-thienylmethyl)-. Compared to these compounds, NSC 119751 is unique due to its indene moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
30267-44-8 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-[(Z)-inden-1-ylidenemethyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C22H21N/c1-2-8-21-17(5-1)9-10-18(21)13-16-14-19-6-3-11-23-12-4-7-20(15-16)22(19)23/h1-2,5,8-10,13-15H,3-4,6-7,11-12H2/b18-13- |
InChI Key |
FFYXWTARKYNAGZ-AQTBWJFISA-N |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C\4/C=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


